molecular formula C19H15BrN4O2S B2865872 N-(4-bromo-3-methylphenyl)-2-(2-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1223985-45-2

N-(4-bromo-3-methylphenyl)-2-(2-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2865872
CAS No.: 1223985-45-2
M. Wt: 443.32
InChI Key: IXEWWGFDEIVGNS-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(2-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidinone core. This structure combines a pyridine ring fused to a thieno-pyrimidinone system, substituted with a 2-methyl group at the 2-position and an acetamide moiety linked to a 4-bromo-3-methylphenyl group.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2S/c1-10-8-12(5-6-14(10)20)23-15(25)9-24-11(2)22-16-13-4-3-7-21-18(13)27-17(16)19(24)26/h3-8H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEWWGFDEIVGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=C3C=CC=N4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the propoxy group and the 2,4-dimethoxyphenylamino moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(2-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Contains a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one system, integrating pyridine and thieno-pyrimidinone rings.
  • Compound from : Features a 1,6-dihydropyrimidin-2-yl core with a thioether-linked acetamide group .
  • Compound from : Utilizes a thieno[3,2-d]pyrimidin-4-one core without the pyridine fusion, substituted with a trifluoromethoxyphenyl group .
  • Compound from : Shares the thieno[3,2-d]pyrimidin-4-one core but includes a phenyl group at the 7-position and a bromophenyl-acetamide side chain .

Substituent Effects

  • Bromophenyl vs. Trifluoromethoxyphenyl : The target compound’s 4-bromo-3-methylphenyl group (electron-withdrawing Br, steric methyl) contrasts with the 4-(trifluoromethoxy)phenyl group in ’s compound, which introduces enhanced lipophilicity and metabolic stability via the CF3 group .
  • Methyl vs.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound Compound Compound
Molecular Formula Not explicitly reported C13H12BrN3O2S C22H18F3N3O3S2 C21H16BrN3O2S2
Molecular Weight ~500–550 (estimated) 353.99 g/mol 525.52 g/mol 486.40 g/mol
Melting Point Not reported >259°C (decomposes) Not reported Not reported
Key Spectral Data - 1H NMR: δ 10.22 (NHCO), 7.61 (Ar-H) 1H NMR: δ 4.05 (SCH2), 7.42 (Ar-H) Not reported

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(2-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H16BrN3OC_{16}H_{16}BrN_3O with a molecular weight of approximately 360.22 g/mol. The structure features a brominated aromatic ring and a pyrido-thieno-pyrimidine moiety, which are known to contribute to various biological activities.

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. For example, the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives often target the PI3K/Akt/mTOR signaling pathway, crucial for cell proliferation and survival .
  • Antimicrobial Activity : Recent studies indicate that related compounds exhibit significant antimicrobial properties against various pathogens. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds in the literature:

Compound NameBiological ActivityReference
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine DerivativesAnticancer (mTOR inhibition)
6-(2,6-Dichlorophenyl)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-oneKinase activity
N6-(2,5-dimethoxyphenyl)methyl-N6-methylpyrido[2,3-d]pyrimidineDHFR inhibition

Case Study 1: Anticancer Properties

A study published in Molecules investigated the anticancer effects of various pyrido-thieno derivatives. The findings suggested that these compounds exhibited cytotoxic effects against different cancer cell lines through apoptosis induction and cell cycle arrest. Specifically, the compound showed IC50 values in the low micromolar range against breast and lung cancer cells.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar thieno-pyrimidine derivatives. The study reported minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis and Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced antibacterial activity.

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